6,6'-Dibromo-2,3'-bipyridine
Overview
Description
6,6’-Dibromo-2,3’-bipyridine: is a halogenated bipyridine derivative, characterized by the presence of bromine atoms at the 6 and 6’ positions of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 6,6’-Dibromo-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6,6’-Dibromo-2,3’-bipyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound is often used in Suzuki-Miyaura and Stille coupling reactions to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: While less common, 6,6’-Dibromo-2,3’-bipyridine can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are typical for these reactions.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido-bipyridine or thiol-substituted bipyridine derivatives.
Coupling Products: More complex bipyridine structures with various functional groups.
Scientific Research Applications
Chemistry: 6,6’-Dibromo-2,3’-bipyridine is widely used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for ligands in coordination chemistry and catalysis.
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can interact with biological targets, such as DNA or proteins
Industry: In the industrial sector, 6,6’-Dibromo-2,3’-bipyridine is used in the production of materials with specific electronic or optical properties. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-2,3’-bipyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions to form stable complexes, which can then participate in various catalytic processes. The bromine atoms can also influence the electronic properties of the bipyridine ring, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
6,6’-Dibromo-2,2’-bipyridine: Similar in structure but with bromine atoms at the 2,2’ positions.
6,6’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of bromine atoms.
2,2’-Bipyridine: The parent compound without any substituents.
Uniqueness: 6,6’-Dibromo-2,3’-bipyridine is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and the types of complexes it can form. This makes it a valuable compound for specialized applications in organic synthesis and coordination chemistry.
Properties
IUPAC Name |
2-bromo-5-(6-bromopyridin-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-5-4-7(6-13-9)8-2-1-3-10(12)14-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHCZWMVSJDJKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654744 | |
Record name | 6,6'-Dibromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-17-9 | |
Record name | 6,6′-Dibromo-2,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6'-Dibromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.